Cas no 2680753-53-9 (5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid)

5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2680753-53-9
- 5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid
- EN300-28291964
- 5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid
-
- インチ: 1S/C13H11NO4S2/c1-2-4-18-13(17)14-11-10(12(15)16)9(7-20-11)8-3-5-19-6-8/h2-3,5-7H,1,4H2,(H,14,17)(H,15,16)
- InChIKey: PSCOXNLUHLUZQU-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2=CSC=C2)C(C(=O)O)=C1NC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 309.01295018g/mol
- どういたいしつりょう: 309.01295018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 132Ų
5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291964-1.0g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |
2680753-53-9 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28291964-5g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |
2680753-53-9 | 5g |
$1572.0 | 2023-09-08 | ||
Enamine | EN300-28291964-0.1g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |
2680753-53-9 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28291964-10.0g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |
2680753-53-9 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28291964-0.05g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |
2680753-53-9 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28291964-2.5g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |
2680753-53-9 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28291964-0.5g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |
2680753-53-9 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28291964-0.25g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |
2680753-53-9 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28291964-5.0g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |
2680753-53-9 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28291964-10g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-[3,3'-bithiophene]-4-carboxylic acid |
2680753-53-9 | 10g |
$2331.0 | 2023-09-08 |
5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acidに関する追加情報
Introduction to 5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic Acid (CAS No. 2680753-53-9)
5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid, identified by its CAS number 2680753-53-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of bithiophene derivatives, which are widely recognized for their diverse applications in materials science, electronics, and medicinal chemistry. The presence of functional groups such as the carbonylamino and ester moieties in its structure imparts unique chemical properties that make it a valuable candidate for further exploration.
The molecular structure of 5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid consists of two thiophene rings connected at the 3 and 3' positions, with a carboxylic acid group at the 4-position of one ring. The prop-2-en-1-yloxy moiety attached to the carbonylamino group introduces a hydrophobic alkene chain, which can influence the compound's solubility and interactions with biological targets. This structural arrangement not only enhances its potential as a building block for more complex molecules but also opens up avenues for studying its behavior in various chemical environments.
In recent years, bithiophene derivatives have been extensively studied due to their remarkable electronic properties. These compounds exhibit excellent charge transport capabilities, making them suitable for applications in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. The research on 5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid has been particularly focused on its potential as a precursor for developing novel materials with enhanced performance characteristics.
One of the most intriguing aspects of this compound is its ability to serve as a scaffold for drug design. The bithiophene core provides a rigid framework that can be modified to target specific biological pathways. Moreover, the presence of polar functional groups such as the carbonylamino and ester groups allows for interactions with biological molecules, making it a promising candidate for developing new therapeutic agents. Current research is exploring its potential in modulating enzyme activity and inhibiting the growth of pathogenic organisms.
The synthesis of 5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the prop-2-en-1-yloxy group necessitates careful handling to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the bithiophene core efficiently. These methods not only improve the scalability of production but also allow for the introduction of additional functional groups with minimal side reactions.
The pharmacological properties of this compound have been a subject of intense investigation. Preclinical studies have demonstrated its potential in various therapeutic areas, including anti-inflammatory and anticancer applications. The ability of bithiophene derivatives to interact with biological targets at the molecular level makes them attractive candidates for drug development. Researchers are particularly interested in how the structural features of 5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid influence its binding affinity and efficacy.
In addition to its pharmaceutical applications, this compound has shown promise in material science research. The electronic properties of bithiophene derivatives make them suitable for use in organic field-effect transistors (OFETs), which are essential components in flexible electronics. The incorporation of functional groups like the carbonylamino moiety can further tailor the electronic characteristics of these materials, leading to improved device performance.
The environmental impact of using 5-{(prop-2-en-1-yloxy)carbonylamino}-3,3'-bithiophene-4-carboxylic acid in various applications has also been considered. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize reaction conditions, ensuring that the production process is both efficient and environmentally friendly.
The future prospects of this compound are vast and multifaceted. Ongoing research aims to uncover new applications in fields such as nanotechnology and biomedicine. By leveraging its unique structural features, scientists hope to develop innovative solutions that address some of the most pressing challenges in modern society.
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